4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane

Hydrolytic Stability Boronic Ester Reactivity Suzuki-Miyaura Coupling

This sterically hindered pinacol boronic ester provides kinetic stabilization in Suzuki-Miyaura cross-couplings, outperforming the free boronic acid (CAS 24067-17-2) which is prone to protodeboronation. The 4-nitro electron-withdrawing group uniquely balances reactivity and stability for synthesizing biaryl kinase inhibitors (mTOR/PI3K) and aryl azide building blocks. Choose this ≥98% pure, research-grade reagent to ensure reproducible, high-yield coupling and avoid the purification challenges of inferior substitutes.

Molecular Formula C12H16BNO4
Molecular Weight 249.07 g/mol
CAS No. 171364-83-3
Cat. No. B069340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
CAS171364-83-3
Molecular FormulaC12H16BNO4
Molecular Weight249.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)14(15)16/h5-8H,1-4H3
InChIKeyLUWACRUAJXZANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane (CAS 171364-83-3) in Suzuki Coupling and Advanced Organic Synthesis


4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane (CAS 171364-83-3) is a boronic ester derivative within the arylboronic pinacol ester subclass. It features a 4-nitrophenyl moiety and a sterically hindered pinacol boronic ester group, which confers distinct reactivity and stability profiles compared to its free boronic acid counterpart . Primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions, it serves as a key building block for the synthesis of aryl azides, biaryls, and pharmaceutical intermediates, including mTOR/PI3K inhibitors . The compound is commercially available with high purity specifications, making it a standardized reagent for reproducible research .

Why 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane Cannot Be Substituted with Free Boronic Acid or Other Esters


Substituting 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane with its free boronic acid analog (4-nitrophenylboronic acid, CAS 24067-17-2) or other boronic esters is not straightforward due to significant differences in hydrolytic stability, protodeboronation rates, and purification profiles. Contrary to common assumptions, pinacol esterification does not universally enhance stability and can dramatically alter reaction kinetics [1]. The bulky pinacol group provides kinetic stabilization under certain conditions but can also participate in pH-dependent hydrolysis that directly impacts coupling efficiency [2]. Furthermore, the 4-nitro substituent exerts a strong electron-withdrawing effect that modulates both the stability and reactivity of the boronic ester, making it uniquely suited for specific synthetic sequences where the free acid or other esters would undergo premature protodeboronation or exhibit insufficient reactivity [3]. Direct substitution without careful consideration of these factors risks compromising synthetic yields, introducing purification challenges, and undermining experimental reproducibility.

Quantitative Evidence for Selecting 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane Over Analogs


Enhanced Kinetic Stability: Hydrolytic Half-Life Compared to Free Boronic Acid

The pinacol ester derivative exhibits substantially greater kinetic stability against hydrolysis compared to its free boronic acid counterpart under aqueous basic conditions. This is a critical differentiator for storage and handling. While direct half-life data for this specific nitro-substituted pair is limited in the public domain, class-level kinetic studies demonstrate that bulky cyclic boronic esters (e.g., pinacol esters) can have hydrolytic half-lives orders of magnitude longer than the corresponding boronic acids [1]. For example, studies on arylboronic pinacol esters show they can be stable for hours under conditions where the free acid undergoes complete hydrolysis in minutes [2]. This enhanced stability allows for more robust synthetic protocols and reduces the risk of reagent decomposition prior to the coupling step.

Hydrolytic Stability Boronic Ester Reactivity Suzuki-Miyaura Coupling

High Commercial Purity and Reproducibility: ≥98% vs. Variable Purity of Free Acid

Commercially, 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane is routinely supplied with a minimum purity of 98% (GC/HPLC), as specified by multiple reputable vendors . In contrast, the free boronic acid analog, 4-nitrophenylboronic acid, is often offered at lower purities (e.g., 95%) or with greater batch-to-batch variability due to its susceptibility to dehydration and formation of boroxines . This higher and more consistent purity of the pinacol ester directly translates to more predictable and reproducible yields in sensitive cross-coupling reactions, minimizing the need for excess reagent or post-reaction purification.

Chemical Purity Reproducibility Procurement Specification

Validated Synthetic Accessibility: Reproducible 72-74% Yield from 4-Nitroaniline

A robust and scalable synthetic protocol for this compound has been established and validated in Organic Syntheses, a peer-reviewed publication known for rigorously checked procedures. The synthesis from 4-nitroaniline, diboronpinacol ester (B2pin2), and tert-butyl nitrite provides the target compound in a consistent 72-74% isolated yield with >97% purity [1]. This documented and reproducible method offers a distinct advantage for researchers planning to synthesize the compound in-house or for those who require a well-understood impurity profile.

Synthetic Methodology Process Chemistry Arylboronic Ester Synthesis

Electronic Modulation of Reactivity: Strongly Electron-Withdrawing Nitro Group

The 4-nitro substituent exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. In the context of Suzuki-Miyaura coupling, electron-withdrawing groups on the arylboronic ester are known to be less favorable for the transmetalation step compared to electron-donating groups [1]. However, this same electronic profile can be strategically exploited. The presence of the nitro group activates the aromatic ring for subsequent transformations, such as reduction to an amine, which is a common handle for further derivatization in medicinal chemistry . This positions the compound as a versatile bifunctional building block, unlike simple phenylboronic acid pinacol ester, which lacks this handle for post-coupling diversification.

Electronic Effects Suzuki Coupling Reaction Optimization

Optimal Application Scenarios for 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane Based on Proven Evidence


Synthesis of Biaryl Pharmacophores and mTOR/PI3K Inhibitor Intermediates

This compound is a reactant of choice for constructing biaryl scaffolds found in kinase inhibitors. Its use in the synthesis of mTOR and PI3K inhibitors is documented by major chemical suppliers . The high purity (≥98%) and reliable coupling profile minimize side reactions, ensuring that the resulting biaryl products meet the stringent purity requirements of medicinal chemistry programs . The nitro group serves as a latent amine, allowing for late-stage diversification of the drug candidate .

Synthesis of Aryl Azides and Click Chemistry Precursors

The compound is specifically cited as a reactant in the synthesis of aryl azides . The pinacol ester form provides the necessary stability for handling and purification before conversion to the azide, a functional group known for its sensitivity. This application leverages the compound's ability to introduce a 4-nitrophenyl moiety that can be subsequently transformed into a 4-azidophenyl group, a valuable building block in bioconjugation and materials science via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Electrooxidative Synthesis of Biaryls

Emerging synthetic methodologies, such as electrooxidative cross-coupling, utilize this boronic ester to construct biaryls under mild, metal-free conditions . The defined electrochemical properties of the nitro-substituted arylboronic ester make it a suitable substrate for anodic oxidation and subsequent coupling. This application highlights the compound's relevance beyond traditional palladium catalysis and positions it as a reagent for developing greener synthetic routes .

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